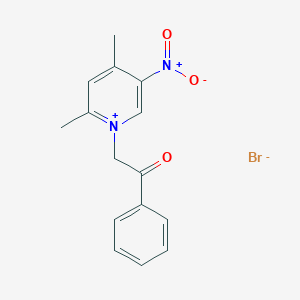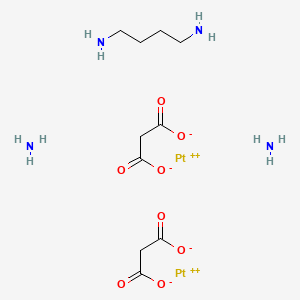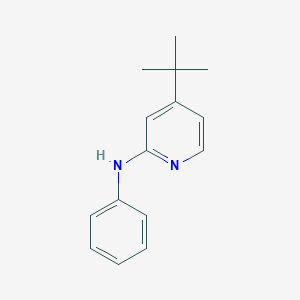
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a heterocyclic compound with a pyridinium core This compound is notable for its unique structural features, which include a nitro group, a phenylethyl substituent, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the pyridine nitrogen with bromine to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
化学反应分析
Types of Reactions
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the pyridinium ion.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of various substituted pyridinium compounds.
科学研究应用
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinium ion can also interact with nucleic acids and proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1-(2-oxo-2-(2,4,6-trimethylphenyl)ethyl)pyridinium bromide: Similar structure but with different substituents on the phenylethyl group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar nitro and pyridine core but different substituents.
Uniqueness
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a pyridinium ion makes it particularly versatile in various chemical reactions and applications.
属性
CAS 编号 |
113614-00-9 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC 名称 |
2-(2,4-dimethyl-5-nitropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-8-12(2)16(9-14(11)17(19)20)10-15(18)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NVQIOXUTLKDZED-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])CC(=O)C2=CC=CC=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


